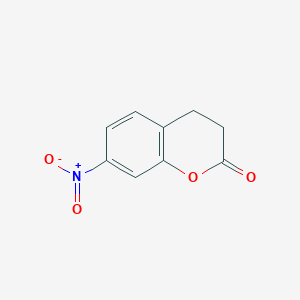
7-Nitro-chroman-2-one
Cat. No. B8504552
M. Wt: 193.16 g/mol
InChI Key: DQQRNRLPWFKGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07220777B2
Procedure details


6-Nitroindanone [J. Med. Chem., 19, 1976, 472–475] (900 mg, 5.0 mmol) was suspended in dichloromethane (25 ml) and trifluoromethanesulphonic acid (0.05 ml) added. The resulting solution was cooled on ice. In a second flask, m-chloroperoxybenzoic acid [55%, Aldrich] (10 g) was suspended in dichloromethane and stirred for several minutes. The insoluble material was removed by filtration through a hydrophobic membrane and the filtrate evaporated to give a white powder. A portion of this material (2.6 g) was added portionwise to the indanone and the resultant suspension stirred for 72 h at room temperature. The reaction mixture was diluted with dichloromethane (10 ml) and aqueous sodium disulphite (20%; 10 ml). The aqueous layer was extracted (30 ml×3) with dichloromethane and the combined organic layers washed with saturated aqueous sodium bicarbonate (20 ml), brine (10 ml), and dried (MgSO4) to yield crude 7-nitro-chroman-2-one as a brown solid (1.1 g, ˜70% pure);




[Compound]
Name
material
Quantity
2.6 g
Type
reactant
Reaction Step Four


[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][C:10]2=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].FC(F)(F)S(O)(=O)=[O:17].ClC1C=C(C=CC=1)C(OO)=O.C1(=O)C2C(=CC=CC=2)CC1>ClCCl.S(OS([O-])=O)([O-])=O.[Na+].[Na+]>[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][C:10](=[O:13])[O:17]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
900 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCC(C2=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
[Compound]
|
Name
|
material
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Step Five
[Compound]
|
Name
|
resultant suspension
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Seven
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)([O-])OS(=O)[O-].[Na+].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for several minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was cooled on ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insoluble material was removed by filtration through a hydrophobic membrane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white powder
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted (30 ml×3) with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers washed with saturated aqueous sodium bicarbonate (20 ml), brine (10 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCC(OC2=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

